5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole
Description
Properties
IUPAC Name |
[(E)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-29-19-8-3-16(4-9-19)25(27-33-26(28)17-5-10-20(30-2)11-6-17)22-14-21(22)18-7-12-23-24(13-18)32-15-31-23/h3-13,21-22H,14-15H2,1-2H3/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFUKPTMPEVPI-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)OC)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)OC)/C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound consists of a benzodioxole core substituted with a cyclopropyl group and a methoxybenzoyl moiety. Its structural complexity may contribute to its varied biological effects.
Preliminary studies suggest that the compound exhibits its biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, it may disrupt microtubule dynamics, thereby inhibiting cell proliferation in cancer cells .
- Antioxidant Activity : The presence of methoxy groups could enhance its ability to scavenge free radicals, contributing to its cytoprotective effects .
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Melanoma and Prostate Cancer : In vitro studies reported IC50 values in the low nanomolar range for melanoma and prostate cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapy agents .
- Structure-Activity Relationship (SAR) : Modifications to the methoxybenzoyl group have been shown to enhance cytotoxicity. For instance, compounds with additional electron-donating groups exhibited increased activity against resistant cancer cell lines .
Biological Evaluation
The biological evaluation of this compound has included:
- Cell Viability Assays : MTT assays have been utilized to assess the impact on cell viability across different concentrations.
- Mechanistic Studies : Flow cytometry and Western blot analyses have been employed to elucidate pathways involved in apoptosis and cell cycle arrest.
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Melanoma | 0.05 | Inhibition of tubulin polymerization |
| Cytotoxicity | Prostate Cancer | 0.03 | Induction of apoptosis |
| Antioxidant Activity | HEK293 | N/A | Free radical scavenging |
Comparison with Similar Compounds
5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole (338749-14-7)
- Structure: Shares the 1,3-benzodioxole and cyclopropane framework but lacks the oxyimino group and 4-methoxyphenyl substituent .
- Key Differences: Simpler substituent profile (methoxybenzoyl only).
- Implications : Likely exhibits higher hydrophobicity and lower reactivity compared to the target compound.
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline ()
- Structure : Contains a benzimidazole heterocycle and methoxy group but lacks the benzodioxole and cyclopropane moieties .
- Key Differences :
- Benzimidazole core enables π-π stacking and metal coordination.
- Primary amine group enhances solubility in polar solvents.
- Applications : Used in biochemical assays due to its heterocyclic aromaticity and amine functionality .
Functional Analogues
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Structure: Triazine-based scaffold with methoxyphenoxy and bromoformyl substituents .
- Key Differences :
- Triazine ring introduces strong electron-withdrawing effects.
- Bromo and formyl groups enhance electrophilicity.
- Implications : Likely exhibits distinct reactivity in nucleophilic substitution or cross-coupling reactions compared to the target compound.
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) ()
- Structure: Oxazoloquinoline fused system with methoxy and methyl groups .
- Key Differences: Extended π-conjugation from the quinoline system. Oxazole ring contributes to rigidity and thermal stability.
- Applications: Potential use in optoelectronic materials due to its conjugated heterocyclic framework .
Comparative Data Table
Discussion of Comparative Findings
- Electronic Effects: The target compound’s methoxy and oxyimino groups likely enhance electron-donating capacity compared to simpler analogues like 5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole, which lacks these polar substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the cyclopropane ring in this compound?
- Cyclopropane formation often involves [2+1] cycloaddition or Simmons-Smith reactions. For sterically hindered systems like this compound, halogenated precursors (e.g., bromo- or chlorobenzodioxoles) may be used as intermediates, followed by dehalogenation under controlled conditions .
- Key considerations: Use of transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity, and monitoring reaction progress via TLC or GC-MS to avoid over- or under-alkylation.
Q. Which analytical techniques are most reliable for confirming the oxime configuration (E/Z isomerism)?
- X-ray crystallography is definitive but requires high-purity crystals. For preliminary analysis, compare H NMR chemical shifts of the oxime proton: deshielding (δ 8.5–9.5 ppm) suggests the E-isomer, while Z-isomers appear at δ 7.5–8.5 ppm .
- Complementary methods: IR spectroscopy (C=N stretch ~1600–1650 cm) and NOESY NMR to detect spatial proximity between the oxime oxygen and adjacent substituents.
Q. How can researchers optimize the acylation of the oxime intermediate to avoid hydrolysis?
- Use anhydrous conditions (e.g., dry DCM or THF) and acylation agents like 4-methoxybenzoyl chloride. Activate the reaction with DMAP (4-dimethylaminopyridine) to enhance electrophilicity .
- Monitor pH to prevent oxime decomposition: maintain a pH of 6–7 using buffered solutions or weak bases (e.g., NaHCO).
Advanced Research Questions
Q. What strategies resolve discrepancies in regioselectivity during cyclopropane functionalization?
- Computational modeling (e.g., DFT calculations) can predict electron density distribution in the cyclopropane ring, guiding substituent placement. Compare experimental C NMR shifts with simulated spectra to validate regiochemistry .
- Experimental approach: Introduce isotopic labeling (e.g., H or C) at specific positions to track bond formation via mass spectrometry or isotope-edited NMR .
Q. How do steric and electronic effects influence the stability of the imine linkage in this compound?
- Steric hindrance from the 4-methoxyphenyl group destabilizes the imine, requiring stabilization via conjugation with the benzodioxole ring. UV-Vis spectroscopy can track imine tautomerization (λmax shifts ~20–30 nm indicate stability changes) .
- Mitigation: Incorporate electron-withdrawing groups (e.g., nitro) on the benzodioxole to enhance resonance stabilization.
Q. What experimental designs address low yields in the final coupling step of the benzodioxole and methoxyphenyl moieties?
- Use Suzuki-Miyaura coupling for aryl-aryl bonds: Optimize Pd catalyst (e.g., Pd(PPh)) and ligand (e.g., SPhos) ratios. Pre-activate boronic acid derivatives with KCO to enhance reactivity .
- Troubleshooting: If yields remain low, screen alternative solvents (e.g., dioxane instead of toluene) or employ microwave-assisted synthesis to reduce reaction time .
Data Contradiction Analysis
Q. How should researchers interpret conflicting mass spectrometry (MS) and elemental analysis data?
- Example: If MS indicates [M+H] at m/z 500.2 but elemental analysis suggests a missing oxygen atom, consider adduct formation (e.g., Na or K) in MS. Validate via high-resolution MS (HRMS) with error margins <5 ppm .
- Cross-check: Repeat elemental analysis under inert atmosphere to prevent oxidation artifacts.
Q. Why might X-ray crystallography and NMR data disagree on molecular conformation?
- Solution-state NMR captures dynamic conformations, while X-ray shows static solid-state structures. Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for rotamers) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for multi-step reactions .
- Structural Validation : Combine multiple techniques (e.g., XRD, NMR, and IR) to address limitations of individual methods .
- Data Reproducibility : Document solvent purity, moisture levels, and catalyst batch numbers, as trace impurities can drastically alter outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
